molecular formula C10H15NO2 B3036065 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid CAS No. 338963-14-7

3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid

Cat. No. B3036065
CAS RN: 338963-14-7
M. Wt: 181.23 g/mol
InChI Key: RALVPYYBKMOWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid, is a chemical that would likely possess unique properties due to the presence of a pyrrole ring—a five-membered heterocycle containing one nitrogen atom—and a butanoic acid moiety. While the specific compound is not directly studied in the provided papers, related compounds and reactions involving pyrrole derivatives are discussed, which can give insights into the behavior and characteristics of similar structures.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and conditions that need to be carefully controlled. For instance, the synthesis of 3-hydroxy-1H-pyrrole is achieved through flash vacuum pyrolysis (FVP) of tert-butyl {[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}acetate at high temperatures, yielding the product in about 55% yield . This method demonstrates the potential for high-temperature techniques to synthesize pyrrole-containing compounds, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial in determining their reactivity and physical properties. The paper on oxidative coupling and polymerization of pyrroles provides insights into the electrochemical behavior of pyrrole derivatives, which is influenced by the molecular structure . Ab initio calculations can be used to determine the relative stability of different tautomers of pyrrole derivatives, which is essential for understanding the molecular structure of this compound .

Chemical Reactions Analysis

Pyrrole derivatives are known to undergo various chemical reactions, often at specific positions on the ring due to the electron-rich nature of the nitrogen atom. For example, 3-hydroxy-1H-pyrrole reacts readily with mild electrophiles exclusively at the 2-position . This reactivity pattern could be relevant when considering the chemical reactions of this compound, as the presence of substituents can influence the reactivity at different positions on the pyrrole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on their specific structure. The electrochemical oxidation of 2,4-dimethyl-3-ethylpyrrole, for example, has been studied to understand the oxidative oligomerization and polymerization of alkylpyrroles . Such studies can provide valuable information on the behavior of pyrrole derivatives in different conditions, which would be relevant for determining the properties of this compound.

Scientific Research Applications

GABA Receptor Binding

  • Heterocyclic GABA Analogs: Non-basic analogs like 2,5-Dimethyl-1H-pyrrol-1-yl-butanoic acid have been studied for their in vitro binding to GABA receptors. One such compound displayed significant displacement of 3H-GABA from specific binding sites, indicating potential GABAergic activity without requiring a basic nitrogen for binding to GABAergic receptors (Varasi et al., 1987).

Potential Therapeutic Agents

  • Idiopathic Pulmonary Fibrosis Treatment: A diastereoselective synthesis of a compound related to 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid was reported as a potential therapeutic agent for idiopathic pulmonary fibrosis, highlighting the significance of these compounds in medical research (Anderson et al., 2016).

Integrin Inhibitors

  • αvβ6 Integrin Inhibition: Research into 3-aryl(pyrrolidin-1-yl)butanoic acids has led to the identification of analogs with high affinity and selectivity for the αvβ6 integrin, suggesting potential applications in treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Molecular Structure Analysis

  • Structural Characterization: Studies on compounds like (3-cyano-4,5-dimethyl pyrrol-2-yl) oxamic acid ethyl ester have provided insights into the geometric and electronic structures of these molecules, utilizing techniques like X-ray diffraction and quantum mechanics (Duchamp et al., 1983).

Anticonvulsant and Antinociceptive Activity

  • Hybrid Molecules Research: New hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids have been explored for their anticonvulsant and antinociceptive properties, contributing to the development of new antiepileptic drugs (Kamiński et al., 2016).

Alkaloid Research

  • Pyrrole Alkaloids: The discovery of new pyrrole alkaloids in various natural sources, including mushrooms, has expanded the understanding of the chemical diversity and potential applications of these compounds (Yang et al., 2015).

properties

IUPAC Name

3,3-dimethyl-2-pyrrol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-10(2,3)8(9(12)13)11-6-4-5-7-11/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALVPYYBKMOWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid
Reactant of Route 3
3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid
Reactant of Route 5
3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid
Reactant of Route 6
3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.